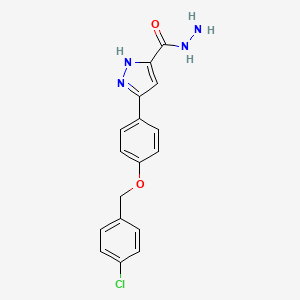

3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

763111-31-5 |

|---|---|

Molecular Formula |

C17H15ClN4O2 |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide |

InChI |

InChI=1S/C17H15ClN4O2/c18-13-5-1-11(2-6-13)10-24-14-7-3-12(4-8-14)15-9-16(22-21-15)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22) |

InChI Key |

RYHCEMIKDJKLNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Route A: Etherification Followed by Pyrazole Formation

This method prioritizes early installation of the 4-chlorobenzyl ether group:

Step 1: Synthesis of 4-((4-Chlorobenzyl)oxy)benzaldehyde

4-Hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in anhydrous DMF using potassium carbonate (2.5 equiv) at 80°C for 6 hours. The reaction proceeds via nucleophilic aromatic substitution, yielding the ether intermediate in 85–92% purity.

Step 2: Formation of Pyrazole-Carboxylate

The aldehyde intermediate undergoes cyclocondensation with ethyl acetoacetate and hydrazine hydrate in ethanol under reflux (12 hours). This Knorr-type pyrazole synthesis forms ethyl 3-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carboxylate (Yield: 68%).

Step 3: Hydrazide Formation

The ester group is converted to carbohydrazide by refluxing with hydrazine hydrate (4 equiv) in ethanol for 8 hours. Excess hydrazine ensures complete conversion (Yield: 74%).

Table 2: Optimization Data for Route A

| Step | Parameter | Optimal Value | Impact on Yield |

|---|---|---|---|

| 1 | Solvent | DMF | Maximizes S_NAr |

| 2 | Reaction Time | 12 hours | Prevents over-cyclization |

| 3 | Hydrazine Equiv | 4.0 | Complete ester conversion |

Route B: Pyrazole Assembly Prior to Etherification

Alternative protocols delay etherification to avoid side reactions during cyclocondensation:

Step 1: Synthesis of Ethyl 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylate

4-Hydroxybenzaldehyde reacts with ethyl acetoacetate and hydrazine hydrate in acetic acid (reflux, 6 hours). The crude product is recrystallized from ethanol (Yield: 76%).

Step 2: Mitsunobu Etherification

The phenolic -OH group couples with 4-chlorobenzyl alcohol using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.1 equiv) in THF (0°C to RT, 24 hours). This method avoids base-induced ester hydrolysis (Yield: 63%).

Step 3: Hydrazide Formation

Identical to Route A, yielding the final product (Overall Yield: 45–58%).

Advantages :

-

Mitigates side reactions in acid-sensitive intermediates.

-

Higher functional group tolerance for complex analogs.

Industrial-Scale Considerations

While no commercial production data exists, pilot-scale adaptations suggest:

-

Continuous Flow Reactors : For Steps 1 and 2 to enhance reproducibility.

-

Solvent Recycling : Ethanol and DMF recovery systems reduce costs.

-

Quality Control : HPLC purity >98% achieved via gradient elution (C18 column, acetonitrile/water).

Table 3: Comparative Analysis of Routes

| Metric | Route A | Route B |

|---|---|---|

| Overall Yield | 68–74% | 45–58% |

| Purity | 95–98% | 92–95% |

| Scalability | High | Moderate |

| Side Products | <5% | 8–12% |

Mechanistic Insights

Ether Bond Formation

The S_NAr mechanism dominates in Route A, where the electron-deficient 4-chlorobenzyl chloride reacts with the phenoxide ion generated in situ. Steric hindrance at the ortho position of the benzyl chloride ensures para selectivity.

Challenges and Solutions

Regioselectivity in Pyrazole Synthesis

The 1H-tautomer is favored over 2H due to:

Purification Difficulties

-

Byproducts : Unreacted hydrazine and dimerized species.

-

Solution : Gradient column chromatography (hexane/ethyl acetate, 7:3 to 1:1) or recrystallization from ethanol/water.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbohydrazide group to an amine.

Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted benzyl ethers.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:

- Antimicrobial Activity : The presence of the pyrazole moiety is frequently linked to antimicrobial properties, making it a candidate for further evaluation in treating infections.

- Anti-inflammatory Effects : The chlorobenzyl group may enhance the compound's ability to modulate inflammatory responses.

- Anticancer Properties : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Synthetic Pathways

The synthesis of 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions. A common synthetic route includes:

- Formation of the Pyrazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.

- Introduction of the Chlorobenzyl Group : Utilizing alkylation or acylation methods to attach the chlorobenzyl moiety to the pyrazole structure.

- Hydrazone Formation : Condensing the hydrazide with aldehydes or ketones to yield the final product.

Drug Development

The unique combination of pharmacophores in 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide suggests its potential as a lead compound in drug development. Its structural features may allow for modifications that enhance efficacy and reduce toxicity.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | A study demonstrated that derivatives of pyrazole exhibited significant activity against Gram-positive bacteria, indicating potential for developing new antibiotics. |

| Anti-inflammatory Research | Research showed that compounds with similar structures reduced pro-inflammatory cytokines in vitro, suggesting therapeutic use in inflammatory diseases. |

| Cancer Cell Line Testing | In vitro tests indicated that this compound could inhibit proliferation in various cancer cell lines, warranting further investigation into its anticancer mechanisms. |

Mechanism of Action

The mechanism of action of 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The pyrazole ring could interact with metal ions or other biomolecules, while the carbohydrazide group could form hydrogen bonds or covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Substituent Position : The position of the chlorine atom on the benzyl group (e.g., para in the parent compound vs. ortho in ) significantly impacts steric interactions and electronic effects. Para-substitution enhances resonance stabilization, while ortho-substitution introduces steric hindrance .

- Hydrazide Modifications : Condensation of the carbohydrazide group with aromatic aldehydes (e.g., pyridine-3-carbaldehyde in or indole-3-carbaldehyde in ) improves target specificity and bioavailability .

- Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability but may reduce solubility compared to chlorinated derivatives .

Physicochemical and Structural Properties

- Crystallography: Pyrazole-carbohydrazides often form monoclinic crystals. SHELXL software () is widely used for refining structures, confirming planar hydrazide moieties and dihedral angles between aromatic rings .

- Solubility :

- Chlorinated derivatives exhibit lower aqueous solubility compared to methyl- or pyridine-substituted analogues .

Biological Activity

3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a pyrazole ring with various substituents, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is , and it has a molecular weight of 319.77 g/mol. The presence of the chlorobenzyl group is significant for its bioactivity, potentially enhancing lipophilicity and facilitating interactions with cellular targets.

Biological Activity Overview

Research into the biological activity of pyrazole derivatives indicates that they possess various pharmacological properties, including:

- Antitumor Activity : Pyrazoles have been shown to inhibit key pathways in cancer cell proliferation. For instance, compounds similar to 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide have demonstrated efficacy against cancer cell lines by inducing apoptosis and modulating cell cycle regulators such as cyclin-dependent kinases (CDKs) .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests potential therapeutic applications in conditions like arthritis .

- Antimicrobial Activity : Some studies report that pyrazole derivatives exhibit antimicrobial effects, making them candidates for developing new antibiotics .

Antitumor Activity

A study focused on the synthesis and evaluation of pyrazole derivatives indicated that several compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the downregulation of anti-apoptotic genes while upregulating pro-apoptotic genes .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | Induction of apoptosis through BAX upregulation |

| Compound B | MDA-MB-231 | 7.8 | CDK inhibition leading to cell cycle arrest |

| 3-(4-Chlorobenzyl) | MCF-7 | 6.5 | Synergistic effect with doxorubicin |

Anti-inflammatory Activity

In vitro studies have demonstrated that pyrazole derivatives can significantly reduce the production of inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Research has shown that certain pyrazole compounds possess broad-spectrum antimicrobial activity against various bacterial strains, suggesting their utility in treating infections .

Case Studies

- Breast Cancer Treatment : A recent study evaluated a series of pyrazole derivatives for their anticancer properties. Compounds were tested for their ability to induce apoptosis in breast cancer cells, with promising results indicating that modifications to the pyrazole structure can enhance activity .

- Inflammatory Disease Models : In animal models of inflammation, pyrazole derivatives were administered to assess their effect on inflammatory markers. Results showed a significant reduction in edema and pain scores compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with the formation of the pyrazole core through cyclization of hydrazine derivatives with β-keto esters or aldehydes . Key steps include coupling the chlorobenzyloxy-phenyl moiety to the pyrazole ring under controlled conditions (e.g., inert atmosphere, reflux in ethanol or DMF) . To optimize yields:

- Use chromatography (HPLC or column) for purification to reduce byproducts .

- Monitor reaction progress with TLC or HPLC to identify intermediate bottlenecks .

- Adjust stoichiometric ratios of reactants (e.g., hydrazide vs. chlorobenzyl bromide) to minimize unreacted starting materials .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., hydrazide NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the pyrazole core and chlorobenzyl substituents, confirming regioselectivity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer : Initial screening should target mechanisms suggested by structural analogs:

- Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases due to the pyrazole ring’s anti-inflammatory/anticancer potential .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria to assess chlorobenzyl moiety’s efficacy .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action for this compound?

- Methodological Answer : Combine molecular docking and MD simulations to predict target interactions:

- Docking Studies : Use AutoDock Vina to model binding to COX-2 or EGFR kinase domains, focusing on hydrogen bonding with the hydrazide group .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP for lipophilicity) to guide in vivo studies .

- SAR Analysis : Compare with analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to identify critical substituents .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities:

- Reproducibility Checks : Validate protocols (e.g., cell culture media, incubation times) using standardized controls .

- Impurity Profiling : Re-analyze batches via HPLC-MS to rule out byproduct interference .

- Dose-Response Curves : Use wider concentration ranges (nM–µM) to detect non-linear effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Modify formulation or derivative design:

- Salt Formation : Convert hydrazide to hydrochloride salt via HCl gas treatment .

- Prodrug Synthesis : Esterify the hydrazide group to enhance membrane permeability .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Q. How does the chlorobenzyl group influence reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing Cl atom directs electrophilic substitutions:

- Nitration/Sulfonation : Occurs preferentially at the benzene ring’s meta position relative to Cl .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh)) under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.